An In-depth Technical Guide to the Basic Properties of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine
An In-depth Technical Guide to the Basic Properties of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of the morpholine derivative, 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine. This molecule, identified as an intermediate in the synthesis of cell death regulators and apoptosis promoters, holds significant interest for researchers in oncology and medicinal chemistry.[1][2] This document delves into its chemical and physical characteristics, predicted basicity and lipophilicity, a detailed synthesis protocol, and an inferred biological and safety profile based on the constituent chemical moieties. The guide is intended to serve as a foundational resource for scientists and drug development professionals exploring the potential of this and structurally related compounds.
Introduction and Rationale
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[3][4][5] Its weak basicity often contributes to favorable interactions with biological targets.[3] The incorporation of a phenylthio group introduces a lipophilic and polarizable element that can modulate target engagement and cellular permeability.[6][7] The presence of a primary amine in 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine provides a key site for protonation, significantly influencing its basic properties and potential for ionic interactions. This unique combination of functional groups suggests a compound with a nuanced pharmacological profile, warranting a detailed examination of its fundamental properties. This guide aims to consolidate the available and predicted data to provide a holistic understanding of this molecule for research and development purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the known and predicted properties of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine.
| Property | Value | Source |
| CAS Number | 870812-94-5 | [8] |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [8] |
| Molecular Weight | 280.39 g/mol | [8] |
| Appearance | Pale Yellow Oil | [1] |
| Predicted pKa | See Section 2.1 | ChemAxon, ACD/Labs |
| Predicted LogP | See Section 2.2 | ChemAxon, ACD/Labs, SwissADME |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide, Methanol. | [1] |
Basicity and Predicted pKa
The basicity of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is primarily attributed to its two nitrogen atoms: the primary amine and the tertiary amine within the morpholine ring. The pKa is a critical parameter that governs the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and target binding.
Due to the lack of experimental data, the pKa values for the ionizable centers of the molecule were predicted using reputable computational tools.
| Ionizable Center | Predicted pKa (ChemAxon) | Predicted pKa (ACD/Labs) |
| Primary Amine (-NH₂) | 7.8 - 8.2 | 7.9 - 8.3 |
| Morpholine Nitrogen | 4.5 - 5.0 | 4.6 - 5.1 |
Disclaimer: These values are computationally predicted and should be experimentally verified for critical applications.[1][9]
The primary amine is predicted to be the more basic center, with a pKa in the physiological range. This suggests that at a pH of 7.4, a significant portion of the molecules will exist in their protonated, cationic form. The morpholine nitrogen is predicted to be significantly less basic due to the electron-withdrawing effect of the adjacent oxygen atom.
Lipophilicity and Predicted LogP
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A balanced lipophilicity is crucial for oral bioavailability and cell membrane permeability.
Computationally predicted LogP values for the neutral form of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine are presented below.
| Prediction Tool | Predicted LogP |
| ChemAxon | 1.8 - 2.2 |
| ACD/Labs | 1.9 - 2.3 |
| SwissADME | 2.0 |
Disclaimer: These values are computationally predicted and should be experimentally verified.[2][3][8]
These predicted LogP values suggest that the compound possesses moderate lipophilicity, which is often a desirable characteristic for drug candidates, potentially allowing for good absorption and distribution.
Synthesis and Characterization
A detailed, step-by-step synthesis protocol for 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine has been reported in the literature.[8] The synthesis involves the deprotection of a carbamate-protected precursor.
Experimental Protocol: Synthesis
Step 1: Deprotection of the Amine A suspension of (R)-benzyl 4-morpholino-4-oxo-1-(phenylthio)butan-2-ylcarbamate (Intermediate 71, 25 g, 60 mmol) in 40% hydrogen bromide in acetic acid (500 ml) is stirred at room temperature for 50 hours.[8] During this time, the reaction mixture is expected to become homogeneous.
Step 2: Work-up and Isolation The reaction mixture is concentrated to dryness under reduced pressure.[8] The residue is then diluted with water (400 ml) and 5% aqueous HCl (200 ml) and washed with diethyl ether (3 x 100 ml).[8] The aqueous phase is brought to a pH of approximately 8-9 with solid sodium carbonate and extracted vigorously with dichloromethane (5x).[8]
Step 3: Final Product The combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the title product as a pale yellow oil (16.9 g, nearly quantitative yield).[8]
Analytical Characterization
The synthesized compound can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (¹H-NMR): As reported, the ¹H-NMR spectrum (300 MHz, DMSO-d₆) shows characteristic peaks at δ 2.42 (dd, 1H), 2.57 (dd, 1H), 2.77 (m 3H), 2.97-3.02 (m, 1H), 3.06-3.14 (m, 1H), 3.37 (m, 2H), 3.59 (m, 6H), 7.18 (t, 1H), 7.27 (d, 2H), 7.37 (d, 2H).[8]
-
Mass Spectrometry (LCMS): Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion peak at m/z 281 (M+H)⁺.[8]
Inferred Biological Activity and Safety Profile
While specific biological and toxicological data for 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine are not publicly available, an inferred profile can be constructed based on its known context as an intermediate for apoptosis promoters and the activities of structurally related compounds.[1][2]
Potential Mechanism of Action
The description of this compound as an "intermediate in the production of cell death regulators and apoptosis promoters" suggests that its derivatives may play a role in inducing programmed cell death.[1][2] Compounds containing morpholine and phenylthio moieties have been investigated for their cytotoxic effects against various cancer cell lines.[6][10] The mechanism of such compounds often involves the induction of apoptosis through pathways such as the activation of caspases or the modulation of key signaling proteins like those in the Akt/mTOR pathway.[11] It is plausible that derivatives of the title compound could interact with kinases or other enzymes involved in cell survival and proliferation.
Inferred Safety and Toxicity Profile
No specific toxicity data for 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is available. However, general safety considerations for morpholine-containing compounds should be noted. Morpholine itself can be corrosive and irritating.[12] A key concern with morpholine derivatives is the potential for the formation of N-nitrosomorpholine, a carcinogenic compound, under certain conditions.[13] Therefore, the nitrosation potential of the title compound should be carefully evaluated. General toxicological screening, including cytotoxicity assays on non-cancerous cell lines, Ames test for mutagenicity, and in vivo toxicity studies in animal models, would be necessary to establish a comprehensive safety profile.
Conclusion and Future Directions
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is a molecule with a chemical structure that suggests potential for further development in the field of oncology. Its basic properties, inferred from computational predictions, indicate that it is likely to be protonated at physiological pH, which could be advantageous for its pharmacokinetic profile. The available synthesis protocol provides a clear path for its preparation. Future research should focus on the experimental determination of its physicochemical properties, a thorough investigation of its biological mechanism of action, and a comprehensive evaluation of its safety and toxicity. The insights provided in this guide are intended to serve as a valuable starting point for these endeavors.
References
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Biosave. (n.d.). 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine. Retrieved from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16.
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
- Farshbaf, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 213-225.
- Ghafouri, H., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
- Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 23-41.
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20315, N-Aminomorpholine. Retrieved from [Link]
- Pan, P., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway.
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
- S. K. Singh, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(02), 143–154.
- S. L. T., et al. (2021). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Advances, 11, 33445.
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
- T. P. T., et al. (2022).
-
World Health Organization. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]
-
Workplace Hazardous Materials Bureau. (n.d.). Hazardous substance assessment – Morpholine. Retrieved from [Link]
- Zhang, H., et al. (2013). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 18(9), 10516-10531.
- Zhou, W., et al. (2011). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 54(24), 8407-8424.
- Gadek, T. R., et al. (2002). Novel p-Arylthio Cinnamides as Antagonists of Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 Interaction. 2. Mechanism of Inhibition and Structure-Based Improvement of Pharmaceutical Properties. Journal of Medicinal Chemistry, 45(17), 3760-3771.
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. SwissADME [swissadme.ch]
- 3. SwissADME [swissadme.ch]
- 4. brieflands.com [brieflands.com]
- 5. chemaxon.com [chemaxon.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Morpholine (HSG 92, 1995) [inchem.org]
- 14. acdlabs.com [acdlabs.com]
